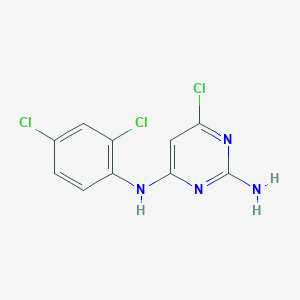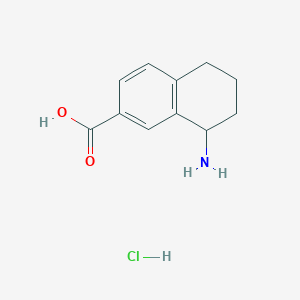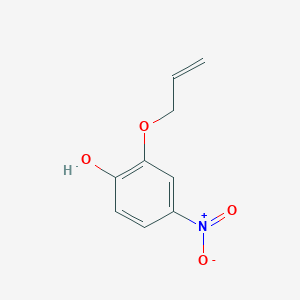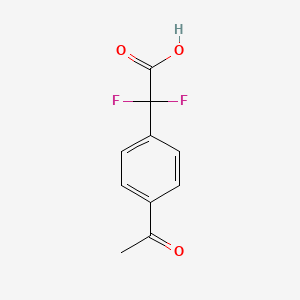![molecular formula C9H23N3 B3034055 1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl- CAS No. 135089-11-1](/img/structure/B3034055.png)
1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-
概要
説明
1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- is a chemical compound with the molecular formula C8H20N2. It is a derivative of 1,3-propanediamine, where the nitrogen atoms are substituted with dimethylamino groups. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
作用機序
Target of Action
The primary targets of the compound “1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl-”, also known as “N-[2-(dimethylamino)ethyl]-N’,N’-dimethylpropane-1,3-diamine”, are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined once the targets and mode of action are identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- often involves the hydrogenation of dimethylaminopropionitrile in the presence of a nickel catalyst. This method is efficient and yields high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, including halides, alkoxides, and amines.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: The major products include reduced derivatives, such as primary amines.
Substitution: The major products depend on the nucleophile used in the reaction.
科学的研究の応用
1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a key intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
類似化合物との比較
1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- can be compared with other similar compounds, such as:
1,3-Propanediamine, N,N-dimethyl-: This compound lacks the additional dimethylaminoethyl group, making it less versatile in certain applications.
2,2-Dimethyl-1,3-propanediamine: This compound has a different substitution pattern, leading to distinct chemical and physical properties.
3-(Diethylamino)propylamine: This compound has diethylamino groups instead of dimethylamino groups, resulting in different reactivity and applications.
The uniqueness of 1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- lies in its specific substitution pattern, which imparts unique chemical properties and makes it suitable for a wide range of applications.
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23N3/c1-11(2)8-5-6-10-7-9-12(3)4/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPWNDNHDCZANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Bromophenyl)-5-chloro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033972.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B3033975.png)
![2-(3-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3033976.png)




![7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3033983.png)
![5-Benzoyl-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B3033986.png)





